benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
This compound is a cephalosporin derivative featuring a benzhydryl ester at the carboxylate position, a 7-methoxy group, and a 2-bromoacetyl amino substituent at the 7-position. The 3-position is modified with a 1-methyltetrazol-5-ylthio methyl group, a common motif in β-lactam antibiotics to enhance β-lactamase resistance and broaden antibacterial activity . The benzhydryl group serves as a protective moiety during synthesis, improving stability and solubility, and is later cleaved to yield the active drug .
Properties
Molecular Formula |
C26H25BrN6O5S2 |
|---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H25BrN6O5S2/c1-32-25(29-30-31-32)40-15-18-14-39-24-26(37-2,28-19(34)13-27)23(36)33(24)20(18)22(35)38-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21,24H,13-15H2,1-2H3,(H,28,34)/t24-,26+/m0/s1 |
InChI Key |
YSKWRKCZWZYJBT-AZGAKELHSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@H]([C@](C3=O)(NC(=O)CBr)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CBr)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cephalosporin Core and Benzhydryl Ester Formation
The cephalosporin nucleus is commonly prepared via β-lactam ring formation using known methods such as the reaction of 7-aminocephalosporanic acid derivatives. The benzhydryl ester is introduced by esterification of the carboxylic acid group with benzhydryl alcohol under acidic or coupling reagent conditions.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | β-Lactam formation | Starting from 7-aminocephalosporanic acid | Formation of bicyclic β-lactam core |
| 2 | Esterification | Benzhydryl alcohol, acid catalyst or DCC | Formation of benzhydryl ester |
Introduction of the (2-Bromoacetyl)amino Group at Position 7
The 7-amino group is acylated with 2-bromoacetyl bromide or 2-bromoacetyl chloride to form the 7-[(2-bromoacetyl)amino] substituent. This reaction is usually performed in an aprotic solvent (e.g., dichloromethane) at low temperature to prevent side reactions.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 3 | Acylation | 2-Bromoacetyl bromide, base (e.g., triethylamine), DCM, 0–5 °C | Selective acylation at 7-amino position |
Substitution at Position 3 with (1-Methyltetrazol-5-yl)sulfanylmethyl Group
The 3-position substitution involves nucleophilic substitution of a leaving group (often a halide or sulfonate) by the thiolate of 1-methyltetrazol-5-thiol. This step requires generation of the thiolate anion under basic conditions followed by reaction with the 3-position electrophile.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 4 | Nucleophilic substitution | 1-Methyltetrazol-5-thiol, base (e.g., sodium hydride), aprotic solvent (e.g., DMF), room temperature | Introduction of sulfanylmethyl group at C-3 |
Installation of the 7-Methoxy Group
The methoxy substitution at the 7-position is typically introduced via methylation of the hydroxyl group or by using methoxy-substituted intermediates during the synthesis. This step may be integrated with or follow the acylation step depending on the synthetic route.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 5 | Methylation | Methyl iodide or dimethyl sulfate, base, aprotic solvent | Formation of 7-methoxy substituent |
Detailed Research Outcomes and Data
Yield and Purity Data
The overall yield for the multistep synthesis typically ranges between 40-60%, depending on reaction conditions and purification efficiency. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm high purity (>98%) of the final compound.
| Step | Yield (%) | Purification Method | Analytical Technique for Purity |
|---|---|---|---|
| 1-2 | 70-85 | Crystallization, chromatography | NMR, HPLC |
| 3 | 80-90 | Column chromatography | HPLC, MS |
| 4 | 75-85 | Recrystallization | NMR, HPLC |
| 5 | 85-95 | Chromatography | NMR, HPLC |
Stereochemical Integrity
The stereochemistry at C-6 and C-7 is preserved throughout the synthesis by using stereochemically pure starting materials and mild reaction conditions. Chiral HPLC and optical rotation measurements are used to confirm stereochemical purity.
Summary Table of Preparation Steps
| Step | Target Functionalization | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cephalosporin core formation | 7-Aminocephalosporanic acid derivatives | 70-85 | Stereochemically controlled |
| 2 | Benzhydryl ester formation | Benzhydryl alcohol, acid catalyst or DCC | 75-90 | Protects carboxyl group |
| 3 | 7-[(2-Bromoacetyl)amino] acylation | 2-Bromoacetyl bromide, base, DCM, 0–5 °C | 80-90 | Selective acylation |
| 4 | 3-[(1-Methyltetrazol-5-yl)sulfanylmethyl] substitution | 1-Methyltetrazol-5-thiol, base, DMF | 75-85 | Nucleophilic substitution |
| 5 | 7-Methoxy group installation | Methyl iodide/dimethyl sulfate, base | 85-95 | Methylation reaction |
Chemical Reactions Analysis
Types of Reactions: 7-BMAC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of 7-BMAC, which can be further utilized in different applications .
Scientific Research Applications
7-BMAC has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 7-BMAC involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methoxy group and tetrazole ring contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SQ 14,359 (Sodium Salt)
Structure: (6R,7R)-7-[[(Aminocarbonyl)amino]-2-thienylacetyl]amino-7-methoxy-3-[(1-methyltetrazol-5-yl)thio]methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . Key Differences:
- Side Chain : Thienylureidoacetyl vs. bromoacetyl in the target compound.
- Activity : SQ 14,359 exhibits broad-spectrum activity against β-lactamase-producing organisms (e.g., Staphylococcus aureus, MIC: ≤1 µg/mL) due to its β-lactamase-stable methoxy group and thienyl side chain .
- Pharmacokinetics : The sodium salt formulation enhances aqueous solubility compared to the benzhydryl ester prodrug form.
(6R,7R)-Benzhydryl 7-Amino-7-methoxy-3-[(1-methyltetrazol-5-yl)thio]methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Structure : Lacks the 2-bromoacetyl group at the 7-position .
Key Differences :
- 7-Substituent: Amino-methoxy vs. bromoacetyl-amino-methoxy.
Benzhydryl-Protected Cephalosporins with Chloromethyl or Vinyl Substituents
Examples :
- (6R,7R)-Benzhydryl 7-amino-3-chloromethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride .
- (6R,7R)-Benzhydryl 7-amino-3-vinyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . Key Differences:
- 3-Substituent : Chloromethyl or vinyl groups vs. 1-methyltetrazolylthio methyl.
- Synthetic Utility : Chloromethyl derivatives are intermediates for further functionalization, while vinyl groups enable conjugation via click chemistry .
Table 1: Comparative Bioactivity of Selected Cephalosporins
Table 2: Impact of Benzhydryl vs. Benzyl Groups on Potency
| Group | Compound Class | pIC₅₀ (Enzyme Inhibition) | Notes |
|---|---|---|---|
| Benzhydryl | Piperidine Derivatives | 8.2 ± 0.3 | Enhanced lipophilicity and binding |
| Benzyl | Piperidine Derivatives | 6.5 ± 0.4 | Lower potency due to steric hindrance |
Biological Activity
Benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H20BrN3O4S
- Molecular Weight : 485.38 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that benzhydryl derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that certain benzhydryl piperazine-based HDAC inhibitors showed moderate cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.031 μM to 10 μM, indicating potent activity against specific histone deacetylase (HDAC) isoforms, particularly HDAC6 .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6b | 0.031 | HDAC6 |
| 9b | 0.045 | HDAC6 |
| tubastatin A | 0.050 | HDAC6 |
The biological activity of benzhydryl compounds is primarily attributed to their ability to inhibit HDAC enzymes, which play a crucial role in regulating gene expression and cellular processes such as apoptosis and differentiation. The inhibition of HDAC6 has been linked to the induction of apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased early apoptotic cell death upon treatment with these compounds .
Case Study 1: Antitumor Efficacy in Preclinical Models
A preclinical study evaluated the efficacy of benzhydryl derivatives in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the observed reduction in tumor growth.
Case Study 2: In Vivo Toxicity Assessment
A toxicity assessment was conducted using zebrafish models to evaluate the safety profile of benzhydryl compounds. The results indicated no significant acute toxicity at concentrations up to 100 µM, suggesting a favorable safety margin for further development .
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves a multi-step approach:
- Core β-lactam formation : Cyclization of precursor intermediates, often using coupling agents like EDC or DCC to activate carboxyl groups for amide bond formation .
- Functionalization : Introduction of the 2-bromoacetyl group via nucleophilic substitution or acylation under anhydrous conditions. The methoxy group at C7 is typically introduced through alkylation or Mitsunobu reactions .
- Protection/Deprotection : Trityl groups are used to protect hydroxyl/amine functionalities during synthesis to prevent undesired side reactions .
- Final Assembly : Sequential addition of the benzhydryl ester and tetrazolethio-methyl groups, followed by purification via column chromatography or recrystallization .
Q. How is the compound’s structure confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., benzhydryl protons at δ 6.5–7.5 ppm, β-lactam carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak at m/z 666.2) .
- X-ray Crystallography : Resolves stereochemistry (e.g., 6S,7R configuration) and spatial arrangement of substituents .
Q. What role do functional groups play in its biological activity?
- β-Lactam Core : Critical for binding penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis .
- 2-Bromoacetyl Group : Enhances electrophilicity, enabling covalent interactions with target enzymes .
- Tetrazolethio-Methyl Group : Improves stability against β-lactamases and modulates solubility .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) impact synthetic yield?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps but may promote hydrolysis if not rigorously dried .
- Temperature Control : Low temperatures (−20°C to 0°C) are critical during bromoacetyl group introduction to minimize side reactions (e.g., β-lactam ring opening) .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenolysis) improve selectivity in deprotection steps .
Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and coupling constants .
- Dynamic HPLC-MS : Monitor reaction intermediates in real-time to identify impurities or degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out polymorphic variations affecting crystallography data .
Q. What thermodynamic parameters govern its binding to biological targets?
- Isothermal Titration Calorimetry (ITC) : Reveals binding is entropically driven (ΔS > 0) for symmetric benzhydryl derivatives due to reduced solvent-accessible surface area in "closed" binding modes .
- Enthalpic Contributions : Asymmetric derivatives (e.g., R-configured benzhydryl) favor "open" binding modes with higher ΔH due to ordered water networks near hydrophobic pockets .
Q. What challenges arise in optimizing its stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
